molecular formula C17H12ClFN2O B2391778 2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 941973-01-9

2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2391778
CAS RN: 941973-01-9
M. Wt: 314.74
InChI Key: KUQBNNIPFAVCFJ-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to have significant effects on various biological processes.

Scientific Research Applications

Anticancer Activity

Research has shown the synthesis of new 3(2H)-one pyridazinone derivatives, aiming to explore their potential anticancer activity. Through molecular docking studies, these compounds were synthesized and demonstrated for in-vitro antioxidant activity. Such studies provide a foundation for developing potential anticancer therapeutics (Mehvish & Kumar, 2022).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones. While some of these synthetic heterocyclic compounds were screened for their antimicrobial activities, findings were largely negative, indicating a nuanced role in potential therapeutic applications (Alonazy, Al-Hazimi, & Korraa, 2009).

Precursor for Benzo-annelated Heterocycles

The fluorophenyl pyridazinyl ketone derivatives have been identified as valuable precursors for pyridazinyl-substituted benzo-annelated heterocycles. This application highlights the compound's utility in synthesizing complex heterocyclic structures, which could have implications in material science and drug development (Heinisch, Haider, & Moshuber, 1994).

Structural and Theoretical Analysis

Studies have also been conducted on the structural analysis, DFT calculations, and Hirshfeld surface studies of pyridazinone derivatives. Such research contributes to a deeper understanding of the molecular structure and potential interaction mechanisms, which is crucial for the development of new compounds with targeted properties (Sallam et al., 2021).

Synthesis of Anticancer, Antiangiogenic, and Antioxidant Agents

Further research has synthesized new derivatives of pyridazin-3(2H)-one as potential anticancer, antiangiogenic, and antioxidant agents. This includes the evaluation of their inhibitory effects on the viability of human cancer cell lines, demonstrating the compound's versatile potential in therapeutic applications (Kamble et al., 2015).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-3-1-2-12(10-14)11-21-17(22)9-8-16(20-21)13-4-6-15(19)7-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQBNNIPFAVCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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